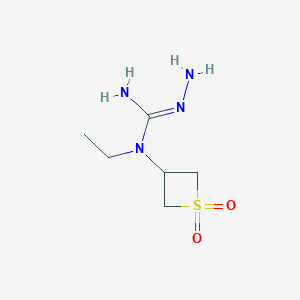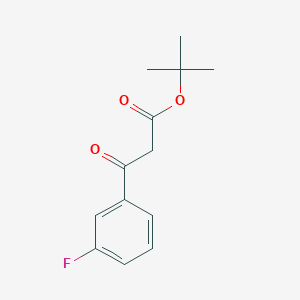
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
作用機序
The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .
類似化合物との比較
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity.
3-Bromothietane 1,1-dioxide: Another thietane-containing compound used in various chemical reactions.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.
特性
分子式 |
C6H14N4O2S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine |
InChI |
InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9) |
InChIキー |
LJXXSBDOAIZUFN-UHFFFAOYSA-N |
異性体SMILES |
CCN(C1CS(=O)(=O)C1)/C(=N/N)/N |
正規SMILES |
CCN(C1CS(=O)(=O)C1)C(=NN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)


![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)

![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
